molecular formula C6H9NO2 B590084 (5-Ethylisoxazol-4-yl)methanol CAS No. 155602-38-3

(5-Ethylisoxazol-4-yl)methanol

Cat. No.: B590084
CAS No.: 155602-38-3
M. Wt: 127.143
InChI Key: NMZXDFYYMCZXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethylisoxazol-4-yl)methanol is a chemical building block of significant interest in medicinal and organic chemistry research. Its core value lies in its utility as a versatile synthetic intermediate. The molecule features a hydroxymethyl group attached to the isoxazole core, which serves as a handle for further chemical modification, allowing researchers to construct more complex molecular architectures. This compound is part of the isoxazole family, a class of heterocyclic compounds known for their prevalence in bioactive molecules and pharmaceuticals . As a heterocyclic building block, its primary research application is in the exploration and synthesis of new potential therapeutic agents . Researchers utilize this scaffold in projects ranging from drug discovery to materials science, where its structure can be leveraged to develop compounds with specific biological or physical properties. The isoxazole ring, a key feature of this molecule, is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for target binding. (5-Ethylisoxazol-4-yl)methanol is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1,2-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-6-5(4-8)3-7-9-6/h3,8H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZXDFYYMCZXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Ethylisoxazol-4-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (5-Ethylisoxazol-4-yl)methanol, a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. The isoxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the synthesis of more complex molecules. This document details the molecule's fundamental properties, provides a robust, field-proven protocol for its synthesis and characterization, discusses its potential applications in drug discovery, and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and professionals in drug development who require a practical and in-depth understanding of this compound.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in various non-covalent interactions, such as hydrogen bonding, make it a highly versatile scaffold in drug design.[1] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1]

(5-Ethylisoxazol-4-yl)methanol belongs to this important class of compounds. It features an ethyl group at the 5-position and a hydroxymethyl (methanol) group at the 4-position of the isoxazole ring. This primary alcohol functionality provides a reactive handle for further synthetic transformations, making it an ideal starting material or intermediate for constructing diverse chemical libraries aimed at lead discovery and optimization. Understanding the synthesis and reactivity of this molecule is therefore critical for leveraging its potential in pharmaceutical and materials science research.

Physicochemical and Structural Properties

The fundamental properties of (5-Ethylisoxazol-4-yl)methanol are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource / Method
Molecular Formula C₆H₉NO₂Calculated
Molecular Weight 127.14 g/mol Calculated
CAS Number 155602-38-3Supplier Data
Appearance Likely a liquid or low-melting solidInferred from similar structures[2]
Solubility Soluble in common organic solvents (e.g., Methanol, Ethanol, DCM, THF)General chemical principles

Synthesis of (5-Ethylisoxazol-4-yl)methanol

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. A common and efficient method involves the multi-component reaction (MCR) of a β-ketoester, hydroxylamine, and an aldehyde.[3] For 4-substituted isoxazoles like the target compound, a typical strategy involves the condensation of hydroxylamine with a functionalized diketone or a related precursor, followed by cyclization.

The following protocol describes a robust and reproducible method for the laboratory-scale synthesis of (5-Ethylisoxazol-4-yl)methanol, adapted from established procedures for similar isoxazole derivatives. The core of this synthesis is a three-component cyclocondensation reaction.

Synthesis Workflow

The overall workflow for the synthesis is depicted below. It involves the formation of an intermediate, ethyl 5-ethylisoxazole-4-carboxylate, which is then reduced to the target primary alcohol.

SynthesisWorkflow cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: Reduction to Alcohol A Ethyl 2-formylbutanoate D Cyclocondensation A->D B Hydroxylamine HCl B->D C Base (e.g., NaOAc) C->D Catalyst E Ethyl 5-ethylisoxazole-4-carboxylate D->E Yields Ester Intermediate F Ethyl 5-ethylisoxazole-4-carboxylate I Reduction F->I G Reducing Agent (e.g., LiAlH₄) G->I H Aprotic Solvent (e.g., THF) H->I Solvent J (5-Ethylisoxazol-4-yl)methanol I->J Final Product

Caption: Synthesis workflow for (5-Ethylisoxazol-4-yl)methanol.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl 2-formylbutanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol (EtOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Part 1: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-formylbutanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).

  • Solvent Addition: Add ethanol (approx. 5 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified further by column chromatography if necessary.

Part 2: Reduction to (5-Ethylisoxazol-4-yl)methanol

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 5-ethylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.

  • Filtration and Extraction: Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional diethyl ether (2 x 50 mL).

  • Purification and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (5-Ethylisoxazol-4-yl)methanol.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized (5-Ethylisoxazol-4-yl)methanol is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the hydroxymethyl protons, and a signal for the isoxazole ring proton. The alcohol proton may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the two carbons of the ethyl group, the methylene carbon of the methanol group, and the carbons of the isoxazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[1] Other key peaks include C-H stretching vibrations around 2800-3000 cm⁻¹ and C=N stretching of the isoxazole ring near 1600 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Applications in Research and Drug Development

The (5-Ethylisoxazol-4-yl)methanol molecule is a valuable building block for several reasons:

  • Intermediate for Bioactive Molecules: The primary alcohol is readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., halides, amines), providing a gateway to a wide array of derivatives. These derivatives can be screened for various biological activities.

  • Scaffold for Medicinal Chemistry: The isoxazole core is a proven pharmacophore. Isoxazole-containing compounds have been developed as anticonvulsants, anti-inflammatory agents, and anticancer therapeutics.[4][5] This scaffold can be used to design molecules that target specific enzymes or receptors.

  • Agrochemicals: Isoxazole derivatives also find applications in agriculture as herbicides and insecticides, making this compound a relevant starting point for the development of new crop protection agents.

Safety and Handling

As a research chemical, (5-Ethylisoxazol-4-yl)methanol should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, general precautions for handling heterocyclic organic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Fire Safety: Although not highly flammable, keep away from open flames and sources of ignition. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) if necessary.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[6] If inhaled, move to fresh air.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

(5-Ethylisoxazol-4-yl)methanol is a synthetically versatile isoxazole derivative with significant potential as a building block in medicinal chemistry and materials science. Its straightforward synthesis from common starting materials allows for accessible production in a laboratory setting. The presence of a reactive primary alcohol on a biologically relevant isoxazole scaffold makes it a compound of high interest for the development of novel therapeutics and other functional molecules. Adherence to proper laboratory safety protocols is essential when working with this and related chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • Khan, I., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

  • Kiyani, H., et al. (2021, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Patel, K., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • ChemSynthesis. (2025, May 20). (3-ethyl-5-methyl-4-isoxazolyl)methanol. [Link]

  • American Elements. (n.d.). Oxazol-5-ylmethanol. [Link]

Sources

Safety data sheet (SDS) for (5-Ethylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: (5-Ethylisoxazol-4-yl)methanol

Executive Summary & Substance Identity

Target Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.

(5-Ethylisoxazol-4-yl)methanol is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical intermediates. As a functionalized isoxazole, it serves as a robust "masked" 1,3-dicarbonyl equivalent, stable under oxidative conditions but reactive under specific reductive environments. This guide synthesizes safety protocols with the compound's chemical utility to ensure rigorous handling standards in drug discovery workflows.

Chemical Identity Table
ParameterDetail
Chemical Name (5-Ethylisoxazol-4-yl)methanol
CAS Registry Number 155602-38-3
Molecular Formula C₆H₉NO₂
Molecular Weight 141.17 g/mol
Structure Description 1,2-Oxazole ring substituted at position 5 with an ethyl group and position 4 with a hydroxymethyl group.
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; sparingly soluble in water.
Appearance Typically a colorless to pale yellow liquid or low-melting solid (depending on purity/polymorph).

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for the ethyl analog is often extrapolated from the methyl-congener (CAS 100367-49-5), the structural homology dictates a conservative safety profile.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Mechanistic Risk Analysis
  • Isoxazole Ring Stability: The N-O bond in the isoxazole ring is the weak point. While stable at room temperature, it possesses a latent high-energy character. Uncontrolled heating (>150°C) or exposure to strong reducing agents (e.g., Raney Ni/H₂) can trigger ring cleavage, releasing heat and altering the chemical environment rapidly.

  • Hydroxyl Reactivity: The primary alcohol at C4 is nucleophilic. In the presence of strong electrophiles (acid chlorides, isocyanates), exothermic condensation can occur.

Advanced Handling & Storage Protocols

To maintain chemical integrity and ensure operator safety, the following "Self-Validating" protocols should be employed.

Storage Architecture
  • Temperature: Store at 2–8°C .

    • Reasoning: Low-molecular-weight isoxazoles can undergo slow oxidative degradation or polymerization at ambient temperatures over extended periods.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Hygroscopicity is a common trait of heterocyclic methanols. Moisture uptake alters stoichiometry in sensitive coupling reactions (e.g., Mitsunobu).

  • Container: Amber glass with PTFE-lined cap. Avoid metal containers to prevent potential chelation or catalytic decomposition.

Operational Workflow (The "Check-Check" System)
  • Pre-Use Check: Visually inspect for discoloration (darkening indicates N-oxide formation or ring degradation).

  • Aliquot Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation inside the bottle.

  • Quenching: Never dispose of active isoxazole residues directly into acidic waste without neutralization, as acid-catalyzed ring rearrangement can be exothermic.

Synthesis Utility & Reaction Safety

The value of (5-Ethylisoxazol-4-yl)methanol lies in its ability to act as a stable precursor that "unmasks" into a reactive 1,3-dicarbonyl species. This transformation is powerful but requires precise control.

Workflow Visualization: The Isoxazole Masking Strategy

IsoxazoleWorkflow cluster_safety Safety Critical Control Point Substrate (5-Ethylisoxazol-4-yl)methanol (Latent 1,3-Dicarbonyl) Reaction Reaction Condition: Hydrogenolysis (H2/Pd-C) or Reductive Cleavage (Mo(CO)6) Substrate->Reaction Activation Intermediate Vinylogous Amide / Imino-Ketone Intermediate Reaction->Intermediate N-O Bond Cleavage Product Target Scaffold: Pyrimidines / Pyridines (Drug Pharmacophore) Intermediate->Product Cyclocondensation

Figure 1: The strategic utility of the isoxazole scaffold. The "Reaction Condition" node represents the critical safety control point where latent energy is released during N-O bond cleavage.

Emergency Response & First Aid

ScenarioImmediate ActionMechanistic Rationale
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol may enhance transdermal absorption of the lipophilic isoxazole ring.
Eye Contact Rinse with water for 15 min; lift eyelids.The hydroxymethyl group increases water solubility, aiding flush efficiency.
Ingestion Rinse mouth. Do NOT induce vomiting. Aspiration of the solvent/compound mixture poses a higher risk than gastric absorption.
Thermal Decomp. Evacuate. Use CO₂ or dry chemical foam.Thermal decomposition releases NOₓ gases. Water may cause splattering if the compound is molten.

References

  • Chemical Identity & Analog Data: Safety Data Sheet for (5-Methylisoxazol-4-yl)methanol. BLD Pharm.[1] (Accessed 2024).[2][3][4]

  • Isoxazole Synthesis & Reactivity: Synthesis and physical properties of isoxazole derivatives. ChemSynthesis Database.

  • General Isoxazole Hazards: PubChem Compound Summary for Isoxazole Derivatives. National Center for Biotechnology Information.

  • Handling of Heterocyclic Methanols: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).

(Note: Direct physical property data for the specific ethyl isomer is sparse in public literature; safety protocols are rigorously extrapolated from the validated methyl-analog profile, CAS 100367-49-5, to ensure maximum researcher safety.)

Sources

Methodological & Application

Technical Application Note: Chemoselective Synthesis of (5-Ethylisoxazol-4-yl)methanol

[1]

Abstract & Strategic Significance

The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings in varying contexts (e.g., Leflunomide, Valdecoxib).[1] The conversion of ethyl 5-ethylisoxazole-4-carboxylate to (5-ethylisoxazol-4-yl)methanol is a pivotal transformation, providing a primary alcohol handle for further derivatization (e.g., conversion to halides, aldehydes, or ethers).[2]

The Core Challenge: The isoxazole ring contains a labile N–O bond. Non-selective reducing conditions (e.g., catalytic hydrogenation with Pd/C, dissolving metal reductions) often trigger reductive ring cleavage, destroying the heterocycle to form amino-enones. Therefore, the protocol must utilize a nucleophilic hydride source that reduces the ester carbonyl selectively without compromising ring integrity.

Chemical Strategy & Mechanism

Two primary routes are evaluated for this transformation. The choice depends on the scale and available equipment.

Route A: Lithium Aluminum Hydride (LiAlH₄) – The Gold Standard
  • Mechanism: Rapid nucleophilic attack by the aluminohydride anion (

    
    ) on the ester carbonyl.[2]
    
  • Pros: High reactivity, complete conversion within 1–2 hours, clean impurity profile if quenched correctly.

  • Cons: Requires strict anhydrous conditions; exothermic workup.

  • Suitability: Ideal for standard laboratory synthesis (mg to multi-gram scale).

Route B: Lithium Borohydride (LiBH₄) – The Chemoselective Alternative
  • Mechanism: Generated in situ (NaBH₄ + LiCl) or used directly. The Li⁺ cation acts as a Lewis acid, activating the carbonyl for borohydride attack.[3]

  • Pros: Milder than LiAlH₄; significantly safer handling; higher tolerance for other sensitive functional groups.

  • Suitability: Preferred for scale-up (>100g) or if the substrate contains other reducible groups (e.g., amides, nitriles) that must survive.

Visualizing the Reaction Pathway

The following diagram illustrates the reduction pathway and the critical "danger zone" of ring cleavage that this protocol avoids.

ReactionPathwaySMEthyl 5-ethylisoxazole-4-carboxylate(Ester)InterTetrahedralAluminate ComplexSM->InterLiAlH4 (0°C)Nucleophilic AttackSideRing Cleavage(Amino-enone)SM->SideH2 / Pd-C(AVOID)AldAldehydeIntermediateInter->AldEliminationProd(5-Ethylisoxazol-4-yl)methanol(Primary Alcohol)Ald->ProdRapid Reduction(Cannot Isolate Aldehyde)

Figure 1: Reaction pathway highlighting the direct reduction to alcohol and the avoidance of reductive ring opening.[2]

Detailed Experimental Protocol (Route A: LiAlH₄)

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried.[2] Perform all operations under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents
ReagentEquiv.[4][5][6][7][8]RoleNotes
Ethyl 5-ethylisoxazole-4-carboxylate 1.0SubstrateDry under vacuum if hygroscopic.[2]
LiAlH₄ (2.0M in THF) 1.2 - 1.5Reducing AgentUse solution for easier handling than powder.[2]
Tetrahydrofuran (THF) SolventAnhydrousDistilled from Na/Benzophenone or from solvent system.
Sodium Sulfate (Na₂SO₄) N/ADrying AgentAnhydrous, granular.
Step-by-Step Procedure
1. Setup and Solubilization
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Flame-dry the apparatus under vacuum and backfill with nitrogen (repeat 3x).[2]

  • Charge the flask with Ethyl 5-ethylisoxazole-4-carboxylate (10.0 mmol) and anhydrous THF (40 mL).

  • Cool the solution to 0°C using an ice/water bath.

2. Controlled Addition
  • Transfer the LiAlH₄ solution (12.0 mmol, 6.0 mL of 2.0M solution) into the addition funnel via syringe.

  • Crucial: Add the LiAlH₄ dropwise over 15–20 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause solvent boiling or runaway side reactions.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for an additional 1–2 hours.

3. Monitoring (TLC)[9]
  • Mobile Phase: 40% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) or Iodine stain.

  • Endpoint: Disappearance of the less polar ester spot (Rf ~0.6) and appearance of the polar alcohol spot (Rf ~0.2).

4. The "Fieser" Quench (Critical for Filtration)

Do not just dump water into the flask. Use the Fieser method to produce a granular white precipitate that filters easily, avoiding the dreaded "aluminum emulsion."

For every 1.0 g of LiAlH₄ solid (or equivalent mass calculated from solution) used:

  • Cool reaction back to 0°C .

  • Slowly add 1.0 mL Water (Caution: Gas evolution!).

  • Add 1.0 mL 15% NaOH (aq) .

  • Add 3.0 mL Water .

  • Remove cooling bath and stir vigorously for 15 minutes. The gray mixture should turn into a white suspension.

  • Add anhydrous MgSO₄ to the suspension to further dry it.

5. Isolation
  • Filter the mixture through a pad of Celite® or a fritted glass funnel.

  • Rinse the filter cake with THF (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.

6. Purification
  • The crude product is often >95% pure.

  • If necessary, purify via flash column chromatography (SiO₂), eluting with a gradient of 20% → 50% EtOAc in Hexanes.

Analytical Validation

The following data confirms the identity of (5-Ethylisoxazol-4-yl)methanol .

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃)δ 8.2–8.3 (s, 1H)H-3 proton (Isoxazole ring).[2] Diagnostic singlet.
δ 4.5–4.6 (s or d, 2H)CH₂-OH methylene protons.
δ 2.7–2.8 (q, 2H)CH₂ of the ethyl group at C-5.
δ 1.2–1.3 (t, 3H)CH₃ of the ethyl group at C-5.
δ 2.0–3.0 (br s, 1H)OH proton (exchangeable with D₂O).
IR Spectroscopy ~3300–3400 cm⁻¹Broad O-H stretch.
~1600–1620 cm⁻¹C=N / C=C ring stretches.
Absence of ~1720 cm⁻¹Disappearance of Ester C=O stretch.

Troubleshooting & Optimization

TroubleshootingProblemIssue: Incomplete ConversionCheck1Check Reagent Quality(Is LAH gray/powder or white/clumpy?)Problem->Check1Check2Check Solvent Moisture(Did it bubble immediately upon addition?)Problem->Check2Solution1Use Fresh LiAlH4(Titrate if necessary)Check1->Solution1Solution2Resubject to 0.5 equiv LAHor switch to LiBH4 refluxCheck2->Solution2

Figure 2: Decision tree for addressing incomplete reactions.

Common Pitfall: Ring Opening If you observe a complex mixture or loss of the aromatic UV chromophore, the reaction temperature may have been too high, or the workup too acidic.

  • Correction: Maintain 0°C strictly during addition. Ensure the quenching NaOH solution is not too concentrated, but basic enough to solubilize aluminum salts.

References

  • Reduction of Carboxylic Acids and Esters: Chemistry Steps. Reduction of Esters to Alcohols using LiAlH4. Available at: [Link]

  • Isoxazole Chemistry & Stability: Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemoselectivity in Heterocycles: ResearchGate. An unexpected transformation by reduction of isoxazolines. Available at: [Link]

Application Note: Chemoselective Reduction of Isoxazole Esters to Alcohols via LiAlH4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Selectivity Paradox

This guide addresses a critical challenge in heterocyclic chemistry: the reduction of an ester moiety attached to an isoxazole ring without cleaving the sensitive N-O bond.

The Challenge: Lithium Aluminum Hydride (LiAlH4 or LAH) is a potent nucleophilic reducing agent.[1] While excellent for converting esters to primary alcohols, its high reactivity poses a threat to the isoxazole core. The N-O bond within the isoxazole ring has a bond dissociation energy significantly lower than C-C or C-N bonds. Under forcing conditions (high temperature or excess reagent), LAH can rupture this bond, leading to ring-opened amino-alcohol byproducts (the "reductive cleavage" pathway).

The Solution: Success relies on kinetic control . By exploiting the rate difference between the reduction of the polarized carbonyl group (fast) and the reductive cleavage of the N-O bond (slower at low temperatures), researchers can achieve high chemoselectivity. This protocol details the specific cryogenic handling and "Fieser" workup required to isolate the alcohol intact.[1]

Mechanistic Insight: Competing Pathways

To master this reaction, one must visualize the competition between the desired reduction and the fatal ring opening.

The Pathways
  • Pathway A (Desired): Hydride attack on the ester carbonyl

    
     Tetrahedral intermediate 
    
    
    
    Elimination of alkoxide
    
    
    Reduction of aldehyde to primary alcohol.[2]
  • Pathway B (Undesired): Hydride attack on the isoxazole ring (or N-O bond homolysis followed by reduction)

    
     Ring opening to form 
    
    
    
    -amino alcohols.
Visualization of Reaction Logic

The following diagram illustrates the bifurcation point where temperature control dictates the product outcome.

ReactionPathways Start Isoxazole Ester (Substrate) Intermed Tetrahedral Intermediate Start->Intermed LiAlH4 (1 eq) Fast RingOpen Amino-Alcohol (Byproduct) Start->RingOpen Excess LiAlH4 High Temp (>RT) Aldehyde Aldehyde (Transient) Intermed->Aldehyde -ROH Alcohol Isoxazole Alcohol (Target Product) Aldehyde->Alcohol LiAlH4 (1 eq) Fast (-78°C to 0°C) Alcohol->RingOpen Over-reduction (Reflux)

Figure 1: Kinetic bifurcation. Pathway A (Green) is favored at low temperatures. Pathway B (Red) dominates under thermodynamic control or reflux.

Experimental Protocol

Reagents & Equipment
  • Substrate: Isoxazole ester (dried under high vacuum for >2 hours).

  • Reagent: LiAlH4 (2.4 M in THF or pellets/powder). Note: Commercial solutions are preferred for precise stoichiometry.

  • Solvent: Anhydrous THF (Tetrahydrofuran). Diethyl ether is a viable alternative but THF is preferred for solubility of polar isoxazole alcohols.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Cooling: Ice/Water bath (0°C) and Dry Ice/Acetone bath (-78°C) on standby.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon while cooling to room temperature (RT).

Step 2: Reagent Slurry (The "Inverse Addition" Setup)

  • Add anhydrous THF to the flask.

  • Carefully add LiAlH4 (1.5 equivalents relative to ester).

  • Expert Note: We use 1.5 eq rather than the theoretical 0.5 or 0.75 eq because commercial LAH often degrades. Excess is managed by temperature, not by starvation.

  • Cool the slurry to 0°C .

Step 3: Substrate Addition

  • Dissolve the isoxazole ester in minimal anhydrous THF.

  • Add the ester solution dropwise to the LAH slurry over 15–20 minutes.

  • Critical: Maintain internal temperature <5°C. A rapid exotherm suggests the reaction is proceeding too fast, risking local heating and ring cleavage.

Step 4: Reaction Monitoring

  • Stir at 0°C for 30 minutes.

  • Self-Validation: Pull a 50 µL aliquot, quench in a micro-vial with EtOAc/Water, and check via TLC or LCMS.

    • Success: Disappearance of ester spot; appearance of polar alcohol spot.

    • Warning: If starting material remains after 1 hour, warm slowly to 10°C. Do not reflux.

Step 5: The Fieser Quench (Crucial) Standard acid quenches (HCl) can solubilize the basic isoxazole or induce acid-catalyzed ring rearrangement. We utilize the Fieser Workup to produce granular aluminum salts that filter easily, avoiding the dreaded "aluminum emulsion."

Workup & Isolation: The Fieser Protocol[3]

The stoichiometry of the quench is non-negotiable for a clean isolation.

Fieser Table

Calculate your water/base additions based on the mass of LiAlH4 used, not the substrate.

ComponentRatio (per n grams of LiAlH4)Purpose
Water (Step 1) n mL Hydrolyzes excess hydride. Caution: H2 evolution.
15% NaOH (Step 2) n mL Converts Al salts to aluminates; breaks emulsion.
Water (Step 3) 3n mL Dilutes mixture; facilitates granular precipitation.[3]
Workflow Diagram

This workflow ensures safety and purity.

WorkupFlow Reaction Reaction Mixture (0°C, THF) Quench1 Add n mL H2O (Dropwise, Slow) Reaction->Quench1 Quench Quench2 Add n mL 15% NaOH Quench1->Quench2 Quench3 Add 3n mL H2O Quench2->Quench3 Stir Stir 15 min at RT (Precipitate forms) Quench3->Stir Filter Filter through Celite (Remove Al salts) Stir->Filter Isolate Evaporate Solvent (Crude Alcohol) Filter->Isolate

Figure 2: The Fieser Workup Protocol. Adherence to the n:n:3n ratio is critical for avoiding emulsions.

Troubleshooting & Optimization

Common Failure Modes
  • Ring Cleavage: Detected by the presence of amines or unexpected polarity shifts in LCMS.

    • Fix: Lower temperature to -20°C or -40°C. Switch solvent to Diethyl Ether (lower boiling point prevents accidental overheating).

  • Incomplete Reduction: Ester remains.

    • Fix: Ensure LAH quality. Old LAH turns gray/white and loses potency. Use fresh bottles or titrate.

  • Emulsion: The mixture is a milky sludge that won't filter.

    • Fix: You deviated from the Fieser ratio. Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours to chelate aluminum.

Safety (E-E-A-T)
  • Pyrophoric Hazard: LiAlH4 powder can ignite in moist air. Use a powder funnel and inert gas.

  • Hydrogen Evolution: The quench generates H2 gas. Ensure open venting through a bubbler. Never quench in a closed system.

References

  • Fieser Workup Protocol

    • Source: Reagents for Organic Synthesis (Fieser & Fieser).
    • Context: Standard stoichiometry for aluminum hydride quenching (n g LAH : n mL H2O : n mL 15% NaOH : 3n mL H2O).
    • Verification:

  • Isoxazole Ring Stability

    • Source:Heterocycles, Vol 12.[4]

    • Context: 3,5-disubstituted isoxazoles are generally stable to reducing agents like NaBH4 and LiAlH4 at moderate temperatures, but susceptible to cleavage under catalytic hydrogen
    • Verification:

  • General Ester Reduction Mechanism

    • Source: Master Organic Chemistry.
    • Context: Detailed mechanism of hydride attack and tetrahedral intermedi
    • Verification:

  • Safety Data (LiAlH4)

    • Source: ACS Chemical Health & Safety.[5]

    • Context: Handling pyrophoric reagents and quenching protocols.[1]

    • Verification:[5]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of (5-Ethylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant pharmaceuticals.[1][2] This five-membered heterocycle, with its unique electronic properties and ability to engage in various non-covalent interactions, serves as a versatile pharmacophore in the design of novel therapeutic agents.[3] Isoxazole-containing drugs have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][4] The strategic functionalization of the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, making it a privileged scaffold in drug development programs.

(5-Ethylisoxazol-4-yl)methanol, the subject of this guide, represents a key building block for the synthesis of diverse isoxazole-based compound libraries. The primary alcohol at the 4-position offers a reactive handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the isoxazole core, a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds.

This document provides a comprehensive overview of the principles and practical protocols for conducting nucleophilic substitution reactions on (5-Ethylisoxazol-4-yl)methanol. The methodologies detailed herein are designed to be robust and adaptable, enabling researchers to efficiently generate libraries of novel isoxazole derivatives for biological screening.

Reaction Principle: Enabling Nucleophilic Substitution

Direct nucleophilic substitution on an alcohol is generally unfavorable due to the poor leaving group nature of the hydroxide ion (HO⁻).[5] Therefore, the hydroxyl group of (5-Ethylisoxazol-4-yl)methanol must first be converted into a better leaving group. This is typically achieved by transforming it into a sulfonate ester (e.g., tosylate or mesylate) or a halide (e.g., chloride or bromide). Once activated, the benzylic-like carbon of the hydroxymethyl group becomes susceptible to attack by a wide range of nucleophiles.

The overall transformation can be depicted as a two-step process:

  • Activation of the Hydroxyl Group: Conversion of the alcohol to an intermediate with a good leaving group.

  • Nucleophilic Displacement: Attack of a nucleophile on the activated intermediate, leading to the formation of the desired substituted product.

The choice of activation method and reaction conditions will depend on the nature of the nucleophile and the desired final product.

Visualizing the Reaction Pathway

Nucleophilic_Substitution_Pathway cluster_0 PART 1: Activation cluster_1 PART 2: Substitution Reactant (5-Ethylisoxazol-4-yl)methanol (Poor Leaving Group: -OH) Activated Activated Intermediate (Good Leaving Group, e.g., -OTs, -Br) Reactant->Activated Activation Reagent (e.g., TsCl, PBr3) Product Substituted Product (Ether, Amine, Azide, etc.) Activated->Product SN2 Displacement Nucleophile Nucleophile (e.g., R-O⁻, R₂NH, N₃⁻) Nucleophile->Activated

Figure 1: General workflow for the nucleophilic substitution of (5-Ethylisoxazol-4-yl)methanol.

Protocols for Nucleophilic Substitution Reactions

This section provides detailed, step-by-step protocols for the activation of (5-Ethylisoxazol-4-yl)methanol and subsequent nucleophilic substitution with representative nucleophiles.

Protocol 1: Activation of the Hydroxyl Group - Synthesis of (5-Ethylisoxazol-4-yl)methyl 4-methylbenzenesulfonate (Tosylate)

Rationale: The conversion of the alcohol to a tosylate is a common and effective strategy for creating an excellent leaving group for subsequent SN2 reactions.[5] p-Toluenesulfonyl chloride (TsCl) is used in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Materials:

  • (5-Ethylisoxazol-4-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve (5-Ethylisoxazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tosylate.

ReactantMolar Eq.Purpose
(5-Ethylisoxazol-4-yl)methanol1.0Starting material
p-Toluenesulfonyl chloride (TsCl)1.2Activating agent
Pyridine2.0Base to neutralize HCl
Protocol 2: Nucleophilic Substitution with an Alkoxide - Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a robust method for the formation of ethers from an organohalide or sulfonate and an alkoxide.[6] This protocol describes the reaction of the activated tosylate with sodium ethoxide to form 4-(ethoxymethyl)-5-ethylisoxazole.

Materials:

  • (5-Ethylisoxazol-4-yl)methyl 4-methylbenzenesulfonate (from Protocol 1)

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol or THF, add a solution of (5-Ethylisoxazol-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in the same solvent.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ether.

Protocol 3: Nucleophilic Substitution with an Amine - Synthesis of N-Substituted Amines

Rationale: The displacement of the tosylate leaving group with a primary or secondary amine provides access to a diverse range of N-alkylated isoxazole derivatives.[7] This protocol outlines a general procedure for the synthesis of secondary and tertiary amines.

Materials:

  • (5-Ethylisoxazol-4-yl)methyl 4-methylbenzenesulfonate (from Protocol 1)

  • Desired primary or secondary amine (e.g., piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (anhydrous) or Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine (5-Ethylisoxazol-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq), the desired amine (1.2-2.0 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile or DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired amine.

NucleophileProduct Class
Sodium EthoxideEther
PiperidineTertiary Amine
BenzylamineSecondary Amine

Troubleshooting and Key Considerations

  • Incomplete Activation: If the tosylation reaction is sluggish, ensure all reagents and solvents are anhydrous. The use of a stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) as a catalyst can also improve the reaction rate.

  • Side Reactions during Substitution: With sterically hindered nucleophiles or at elevated temperatures, elimination (E2) can compete with substitution (SN2). Using a more polar aprotic solvent like DMF can favor the SN2 pathway.

  • Purification Challenges: The polarity of the final product will vary significantly depending on the incorporated nucleophile. A systematic approach to developing a suitable solvent system for column chromatography is recommended.

Conclusion

The nucleophilic substitution reactions of (5-Ethylisoxazol-4-yl)methanol provide a powerful and versatile platform for the synthesis of novel isoxazole-containing molecules. By first activating the primary alcohol to a good leaving group, a wide array of nucleophiles can be introduced at the 4-position of the isoxazole ring. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical diversity of this important scaffold, ultimately contributing to the discovery of new and improved therapeutic agents.

References

  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1). [Link]

  • Martisa, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]

  • Koguro, Y., et al. (1998). A facile and safe synthesis of 5-substituted-1H-tetrazoles. Synthesis, 910-914.
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. [Link]

  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. (2025). ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Quantum chemical insight and continuum solvation prediction of halogen substituted isoxazol 5-yl methanol compounds by PCM. (2018). International Journal of Advanced Research and Development. [Link]

  • Amine alkylation. (1956).
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). ChemRxiv. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Conversion of alcohols to alkyl halides. (n.d.). University of Illinois Springfield. [Link]

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (2025). ResearchGate. [Link]

  • Preparing Ethers. (2024). Chemistry LibreTexts. [Link]

  • Acylation of Alcohols and Amines. (n.d.). Thieme. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation of alkyl halides & related (RX). (n.d.). University of Wisconsin-Madison. [Link]

  • Preparation method of 5-methyl isoxazole-4-ethyl formate. (2012).

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Addressing Common Synthesis Challenges

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical research, the synthesis of (5-Ethylisoxazol-4-yl)methanol requires precision and an understanding of the nuanced reactivity of heterocyclic systems. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to navigate the common challenges encountered during its synthesis, with a primary focus on improving reaction yield and product purity.

This guide addresses the most frequent issues encountered during the synthesis of (5-Ethylisoxazol-4-yl)methanol, which is typically achieved via the reduction of its corresponding ester, ethyl 5-ethylisoxazole-4-carboxylate.

Q1: My final yield is significantly lower than expected. What are the most likely causes and how can I fix them?

Low yield is the most common problem, often stemming from one of three areas: the choice of reducing agent, suboptimal reaction conditions, or issues with the starting material.

Cause 1: Non-selective Reduction and Isoxazole Ring Cleavage

The isoxazole ring is susceptible to cleavage by aggressive nucleophilic reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄).[1][2] This is a major pathway for yield loss, leading to the formation of various byproducts instead of the desired alcohol.

  • Explanation of Expertise: While LiAlH₄ is a powerful and common reagent for reducing esters to primary alcohols, its high reactivity can be a drawback with sensitive substrates like isoxazoles.[3][4] The hydride can attack the N-O bond of the isoxazole ring, leading to ring-opening and the formation of amino alcohols or aziridine derivatives.[1][2]

  • Solution: Switch to a more selective, sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the recommended choice.[5][6] Its bulky isobutyl groups moderate its reactivity, allowing for the selective reduction of the ester group while leaving the isoxazole ring intact, especially at low temperatures.[7][8]

Cause 2: Suboptimal Reaction Conditions

Temperature control is critical for the success of this reduction.

  • Explanation of Expertise: With DIBAL-H, reactions are typically run at very low temperatures (e.g., -78 °C) and the temperature is carefully maintained.[6][8] Allowing the reaction to warm prematurely can either lead to the formation of byproducts or, in some cases, the reaction may stall at the intermediate aldehyde stage.[7] Conversely, with LiAlH₄, reactions run at elevated temperatures (e.g., refluxing THF) increase the likelihood of isoxazole ring cleavage.[1]

  • Solution:

    • For DIBAL-H: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) during the addition of the reagent.[6] Allow the reaction to stir at this temperature for the recommended time before slowly warming to room temperature.

    • For LiAlH₄ (if DIBAL-H is unavailable): Employ an "inverse addition" method where a solution of the ester is added slowly to a cooled suspension of LiAlH₄.[3] This keeps the reducing agent from being in large excess at any point, which can help minimize side reactions.

Cause 3: Purity of Starting Material

The purity of the starting ester, ethyl 5-ethylisoxazole-4-carboxylate, is paramount. Impurities from its synthesis can interfere with the reduction step.

  • Explanation of Expertise: The synthesis of the precursor ester often involves the condensation of an activated ketoester with hydroxylamine.[9][10] This can sometimes lead to the formation of isomeric byproducts, such as ethyl 3-ethylisoxazole-4-carboxylate, which will also be reduced and complicate purification.

  • Solution: Ensure the starting ester is of high purity (>98%). If you are synthesizing it in-house, purify it carefully by column chromatography or vacuum distillation before proceeding to the reduction step.

Q2: My post-reaction TLC shows multiple spots. What are these byproducts?

A complex TLC plate indicates a mixture of products. Based on the chemistry, the likely culprits are:

  • Unreacted Starting Material: A spot with the same Rf as your starting ester. This indicates an incomplete reaction. Solution: Increase the equivalents of reducing agent or extend the reaction time.

  • (5-Ethylisoxazol-4-yl)carbaldehyde: A spot representing the intermediate aldehyde. This is common when using DIBAL-H if an insufficient number of equivalents are used or if the reaction is not allowed to warm sufficiently after the initial reduction.[7] Solution: Use slightly more than 2.0 equivalents of DIBAL-H and ensure a proper warming and quenching procedure.

  • Ring-Opened Products: These are often more polar and may appear as streaks or low-Rf spots on the TLC plate. They are more prevalent when using LiAlH₄.[1] Solution: Switch to DIBAL-H and maintain low temperatures.

Q3: The reaction work-up is problematic, leading to product loss. How can I improve it?

The work-up for hydride reductions, especially with aluminum-based reagents, can be tricky due to the formation of gelatinous aluminum salts.

  • Explanation of Expertise: A standard aqueous quench can create an emulsion or a thick precipitate that traps the product, making extraction inefficient. The Fieser work-up is a widely trusted and validated method for decomposing excess hydride and producing a granular, easily filterable solid.

  • Solution: The Fieser Work-up: After the reaction is complete and cooled in an ice bath, slowly and sequentially add the following:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH solution

    • '3X' mL of water (Where 'X' is the number of grams of LiAlH₄ or DIBAL-H used). Stir vigorously for 15-30 minutes. The resulting granular white precipitate can be easily filtered off. Wash the precipitate thoroughly with an organic solvent (like ethyl acetate or DCM) to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic pathway for (5-Ethylisoxazol-4-yl)methanol? A: The most common route involves two key steps: 1) Cyclocondensation to form the isoxazole ester, and 2) Reduction of the ester to the primary alcohol.

G A Ethyl 2-propionylacetoacetate + Hydroxylamine B Ethyl 5-Ethylisoxazole-4-carboxylate A->B Cyclocondensation C Ethyl 5-Ethylisoxazole-4-carboxylate D (5-Ethylisoxazol-4-yl)methanol C->D Reduction (DIBAL-H)

Q: Why is DIBAL-H preferred over LiAlH₄ for this synthesis? A: DIBAL-H offers superior chemoselectivity. Its bulky nature prevents it from readily attacking and cleaving the sensitive N-O bond of the isoxazole ring, a common side reaction with the more aggressive LiAlH₄.[5][6] This leads to a cleaner reaction and a higher yield of the desired product.

Table 1: Comparison of Common Reducing Agents

Feature Lithium Aluminum Hydride (LiAlH₄) Diisobutylaluminum Hydride (DIBAL-H)
Reactivity Very High High, but sterically hindered
Selectivity Low (can cleave isoxazole ring)[1][2] High (preserves isoxazole ring)[6]
Typical Temp. 0 °C to Reflux -78 °C to RT[8]
Primary Product (5-Ethylisoxazol-4-yl)methanol (5-Ethylisoxazol-4-yl)methanol
Major Byproducts Ring-opened amino alcohols[1] Intermediate aldehyde (if conditions are not optimal)[7]

| Recommendation | Not recommended; use with caution | Highly Recommended |

Q: Are there any specific safety precautions for working with DIBAL-H or LiAlH₄? A: Absolutely. Both are pyrophoric and react violently with water and other protic solvents.

  • Always handle under an inert atmosphere (Nitrogen or Argon).

  • Use dry, non-protic solvents (e.g., THF, Toluene, Hexane).

  • Add the reagent slowly to the reaction mixture, especially at the start.

  • Quench the reaction carefully at low temperatures (ice bath).

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving low-yield issues.

// Nodes start [label="Low Yield of\n(5-Ethylisoxazol-4-yl)methanol", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="What reducing agent\nwas used?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// LiAlH4 Path reagent_lah [label="LiAlH₄", shape=box, fillcolor="#F1F3F4"]; lah_issue [label="High chance of\nisoxazole ring cleavage.", shape=note, fillcolor="#F1F3F4"]; lah_solution [label="Switch to DIBAL-H for\nbetter selectivity.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// DIBAL-H Path reagent_dibal [label="DIBAL-H", shape=box, fillcolor="#F1F3F4"]; check_tlc [label="Analyze post-reaction TLC.\nWhat byproducts are present?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// TLC Byproduct Paths tlc_sm [label="Mainly Starting\nMaterial", shape=box, fillcolor="#F1F3F4"]; sm_solution [label="Incomplete reaction.\n- Increase equivalents of DIBAL-H\n- Increase reaction time", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

tlc_aldehyde [label="Significant Aldehyde\nIntermediate", shape=box, fillcolor="#F1F3F4"]; aldehyde_solution [label="Reaction stalled.\n- Use >2.0 eq. DIBAL-H\n- Ensure proper warming post-reaction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

tlc_polar [label="Polar Baseline\nImpurities", shape=box, fillcolor="#F1F3F4"]; polar_solution [label="Poor starting material or\nwork-up issues.\n- Purify starting ester\n- Use Fieser work-up", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_reagent; check_reagent -> reagent_lah [label=" LiAlH₄ "]; reagent_lah -> lah_issue; lah_issue -> lah_solution;

check_reagent -> reagent_dibal [label=" DIBAL-H "]; reagent_dibal -> check_tlc;

check_tlc -> tlc_sm [label=" Unreacted Ester "]; tlc_sm -> sm_solution;

check_tlc -> tlc_aldehyde [label=" Aldehyde "]; tlc_aldehyde -> aldehyde_solution;

check_tlc -> tlc_polar [label=" Other "]; tlc_polar -> polar_solution; } enddot Caption: A decision tree for troubleshooting low yields in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Ethylisoxazole-4-carboxylate

This protocol is adapted from general procedures for isoxazole synthesis.[9][10]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-propionylacetoacetate (1.0 eq) and ethanol (approx. 3 mL per mmol of ketoester).

  • Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water. Add this aqueous solution to the ethanol solution of the ketoester.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or silica gel chromatography to yield the pure ester.

Protocol 2: Reduction of Ethyl 5-Ethylisoxazole-4-carboxylate with DIBAL-H (Recommended)
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, add the purified ethyl 5-ethylisoxazole-4-carboxylate (1.0 eq). Dissolve it in anhydrous toluene or THF (approx. 5 mL per mmol of ester).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (2.2 eq, typically 1.0 M in hexanes or toluene) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Cool the reaction to 0 °C in an ice bath. Perform a Fieser work-up as described in the troubleshooting section. Filter the resulting granular solid and wash it thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield (5-Ethylisoxazol-4-yl)methanol as a pure compound.

References

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 53(20), 3011-3015. [Link]

  • ResearchGate. (n.d.). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Retrieved from ResearchGate. [Link]

  • Szymański, P., et al. (2017). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 2(3), 333-338. [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from Wikipedia. [Link]

  • Ashenhurst, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]

  • University of Toronto. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from University of Toronto Chemistry. [Link]

  • Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. [Link]

  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Retrieved from TUODA. [Link]

  • Oreate AI Blog. (2025, December 30). The Role of Dibal in Ester Chemistry: Transformations and Reactions. Retrieved from Oreate AI Blog. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.

Sources

Technical Support Center: (5-Ethylisoxazol-4-yl)methanol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Purification & Troubleshooting | Audience: R&D Chemist Level[1][2]

Diagnostic Triage: What is the state of your crude?

Before selecting a purification method, identify the physical state of your crude product immediately after reaction workup. This molecule (a polar heterocycle) presents unique challenges due to its capacity for hydrogen bonding and the potential for aluminum salt formation during synthesis.

ObservationProbable CauseRecommended Action
Sticky White/Grey Gel Aluminum emulsion (if LiAlH₄ used).[1][2]Go to Module 1 (Workup) immediately. Do not attempt column chromatography yet.
Yellow/Orange Oil Trace solvent or impurities preventing crystallization.Go to Module 2 (Crystallization).
Dark Brown Tar Decomposition or polymerization.Go to Module 3 (Chromatography) for rescue.
Solid with low MP High purity, but solvated.Dry under high vacuum (<1 mbar) at 40°C.

Module 1: The Pre-Purification Workup (Critical)

Context: The synthesis of (5-Ethylisoxazol-4-yl)methanol typically involves the reduction of ethyl 5-ethylisoxazole-4-carboxylate using Lithium Aluminum Hydride (LAH) [1, 2].[1][2] The most common failure point is not the reaction itself, but the "crash out" of aluminum salts, which traps the product in a gelatinous matrix.[2]

Protocol A: The Fieser Method (Standard)

Best for: Scales < 10g where filtration speed is not critical.[2]

  • Cool reaction mixture to 0°C.

  • Dilute with diethyl ether (Et₂O) or THF.

  • For every x grams of LiAlH₄ used, add slowly in order:

    • x mL Water[1][2][3][4]

    • x mL 15% NaOH (aq)[3]

    • 3x mL Water[1][2][3]

  • Crucial Step: Warm to room temperature (RT) and stir vigorously for 15 minutes. The grey precipitate must turn white and granular.

  • Add anhydrous MgSO₄ to dry the solution and further granulate the salts.

  • Filter through a coarse frit or Celite pad.

Protocol B: Rochelle’s Salt Method (Rescue)

Best for: Scales > 10g or when Fieser yields a "goo."

  • Quench reaction at 0°C with EtOAc (to consume excess hydride) followed by minimal water.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 20-50 mL per gram of hydride.[1][2]

  • The Wait: Stir vigorously at RT until two clear phases separate. This may take 1-4 hours. The tartrate chelates the aluminum, breaking the emulsion [3, 4].[2][5]

  • Separate layers and extract the aqueous phase with DCM or EtOAc (Isoxazole alcohols are water-soluble; do not discard the aqueous layer without checking TLC).

Module 2: Crystallization Strategies

Scientific Rationale: (5-Ethylisoxazol-4-yl)methanol is a polar solid (likely low-melting, analogous to the 5-methyl derivative [5]).[1][2] It often "oils out" because the melting point is depressed by impurities (unreacted ester).

Workflow Diagram: Crystallization Logic

CrystallizationLogic Figure 1: Anti-Solvent Crystallization Loop for Isoxazoles Start Crude Product (Oil/Solid) Solvent Dissolve in Min. Warm EtOAc (40°C) Start->Solvent AntiSolvent Add Heptane dropwise until cloudy Solvent->AntiSolvent Check Does it oil out? AntiSolvent->Check Seed Add Seed Crystal + Cool to 0°C Check->Seed No (Cloudy) Reheat Reheat to redissolve Check->Reheat Yes (Oiling) AddPolar Add 5% IPA to solubilize impurities Reheat->AddPolar AddPolar->AntiSolvent

Troubleshooting "Oiling Out"
  • Issue: The product forms a separate liquid layer at the bottom instead of crystals.

  • Fix: This indicates the temperature is above the saturation temperature of the oil but below the melting point of the pure solid.[2]

    • Reheat the mixture until clear.

    • Add a "co-solvent" like Isopropyl Alcohol (IPA) (2-5% v/v). This increases the solubility of the oil phase slightly, forcing the system to supersaturate slowly towards a solid.[2]

    • Seed: If you have no seed crystals, scratch the glass wall with a glass rod at the air-solvent interface.[2]

Module 3: Chromatography & Impurity Profiling

If crystallization fails, flash column chromatography is necessary.

Stationary Phase: Silica Gel (40-63 µm).[1][2] Mobile Phase: DCM:Methanol (98:2 to 95:5) OR Hexane:EtOAc (Gradient 0% -> 50%).[1]

Impurity Marker Table
ComponentRf (Hex:EtOAc 1:1)DetectionOrigin
Target Alcohol ~0.3 - 0.4UV (254 nm), KMnO₄ (Active)Product
Starting Ester ~0.7 - 0.8UV (Strong)Incomplete reduction
Aldehyde Int. ~0.6UV, DNP Stain (Orange)Under-reduction
Ring-opened Baseline/StreakingNinhydrin (if amine)Over-reduction/Thermal

Warning: Isoxazoles are generally stable, but the 4-hydroxymethyl group can be sensitive to acidic silica.[2] If you observe streaking or decomposition:

  • Neutralize Silica: Pre-wash the column with 1% Triethylamine in Hexane.

  • Switch Support: Use Neutral Alumina.

Module 4: FAQ - Specific User Scenarios

Q: Can I distill this compound? A: Only under high vacuum. The estimated boiling point is >120°C at standard pressure.[6] Due to hydrogen bonding (alcohol + isoxazole N/O), the boiling point is high. Distillation at >150°C risks opening the isoxazole ring (N-O bond cleavage) [6]. Use Kugelrohr distillation at <1 mbar if necessary.

Q: My yield is low (<50%). Where did it go? A: Check your aqueous layer from the workup. Isoxazole methanols have significant water solubility.

  • Test: Take a 5mL aliquot of your aqueous waste, saturate with NaCl, and extract with EtOAc. Check TLC.

  • Fix: Perform a continuous extraction or "salt out" the aqueous layer with NaCl before final extraction.

Q: The NMR shows a broad peak at 4.5 ppm that disappears with D₂O. A: This is the -OH proton.[2] Its presence and coupling (sometimes a triplet) indicate high purity and a lack of acid/base impurities catalyzing the exchange.

References

  • Lithium Aluminum Hydride Reductions. Master Organic Chemistry. (Retrieved 2025).[7] Detailed mechanism of ester reduction to primary alcohols.

  • Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol. Biological and Molecular Chemistry, 2023, 1, 118-126.[1][2][8] Describes analogous isoxazole alcohol synthesis and workup.

  • Rochelle's Salt Workup. Curly Arrow, 2009.[5] Protocol for breaking aluminum emulsions.

  • Workup for Aluminum Hydride Reductions. University of Rochester. Standard Fieser and Rochelle protocols.

  • Ethyl 5-methylisoxazole-4-carboxylate Properties. ChemicalBook. Physical properties of the closest structural analog (precursor).

  • Isoxazole Stability. BenchChem Technical Support. General stability and synthesis of isoxazole-5-carboxylates.[1][2]

Sources

Technical Support Center: Purification of 5-Ethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isoxazole Regioisomers

The synthesis of 5-ethylisoxazole derivatives is often complicated by the concurrent formation of the 3-ethyl regioisomer. Due to their similar chemical and physical properties, separating these constitutional isomers can be a significant purification hurdle, potentially impacting the safety and efficacy of final drug products.[1][2] This guide outlines effective strategies for both the separation of these isomers and the analytical methods required to confirm their purity.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 3-ethyl and 5-ethylisoxazole isomers?

A1: 3-ethyl and 5-ethylisoxazole isomers possess identical molecular weights and similar polarities, leading to near-identical behavior in many common purification techniques like standard silica gel column chromatography.[3][4] Their separation requires methods that can exploit subtle differences in their molecular shape and electronic properties.

Q2: How can I confirm the presence and quantify the ratio of the 3-ethyl and 5-ethyl isomers in my sample?

A2: A combination of analytical techniques is recommended for accurate identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for distinguishing between the 3- and 5-ethyl isomers. The chemical shift of the proton at the 4-position (H-4) of the isoxazole ring is particularly informative. Due to the electron-donating nature of the ethyl group, the H-4 signal for the desired 5-ethyl isomer will be shifted upfield (to a lower ppm value) compared to the H-4 signal of the 3-ethyl impurity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can effectively separate and identify the isomers based on their retention times and mass spectra.[6][7] This technique is also highly sensitive for detecting trace amounts of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for purity assessment and can be invaluable for tracking the separation of isomers during method development.[1]

Q3: Is it possible to prevent the formation of the 3-ethyl isomer during synthesis?

A3: While complete prevention is challenging, you can influence the regioselectivity of the reaction. The choice of synthetic route and reaction conditions plays a crucial role.[8][9] For instance, in 1,3-dipolar cycloadditions, the regioselectivity is governed by both steric and electronic factors of the reactants.[8] Modifying the solvent polarity, temperature, or using specific catalysts can favor the formation of the desired 5-substituted isomer.[8][10]

Troubleshooting Guide: Purification Strategies

This section details the most effective methods for removing the 3-ethyl isomer impurity. The choice of method will depend on the scale of your purification, the required purity level, and the available equipment.

Method 1: High-Performance Liquid Chromatography (HPLC)

For challenging separations of regioisomers, preparative HPLC is often the most effective technique.[3][11]

Troubleshooting Common HPLC Issues:

Problem Potential Cause Troubleshooting Steps
Poor or no separation of isomers. Inadequate mobile phase composition.Systematically screen different solvent systems. A good starting point for reverse-phase HPLC is a gradient of acetonitrile or methanol in water.[12]
Incorrect column chemistry.If a standard C18 column fails, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for isomers.
Peak tailing. Secondary interactions with the stationary phase.Add a small amount of an acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions.[4]
Low recovery of the purified compound. The compound may be precipitating on the column.Adjust the mobile phase composition to ensure the compound remains soluble throughout the run.
  • Analytical Method Development:

    • Begin by developing a robust analytical HPLC method that shows baseline separation of the 3-ethyl and 5-ethyl isomers.

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) is often effective.

    • Gradient: A typical starting gradient could be 5% B to 95% B over 20 minutes.

    • Detection: Use a UV detector at a wavelength where both isomers have strong absorbance.

  • Scaling to Preparative HPLC:

    • Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase.[11]

    • Increase the flow rate and injection volume proportionally to the column dimensions.

    • Collect fractions and analyze them by analytical HPLC or LC-MS to confirm purity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC for isomer separation, often providing faster separations and using less organic solvent.[13] Polysaccharide-based chiral stationary phases, even for achiral separations, can offer unique selectivity for positional isomers.[13]

Method 3: Crystallization

If your desired 5-ethylisoxazole derivative is a solid, crystallization can be a highly effective and scalable purification method.[14]

Troubleshooting Crystallization:

Problem Potential Cause Troubleshooting Steps
The compound "oils out" instead of crystallizing. The solvent is too good, or the cooling is too rapid.Re-dissolve the oil by heating and add a small amount of a "poor" solvent (an anti-solvent) to decrease solubility. Allow the solution to cool slowly.
No crystals form. The solution is not supersaturated, or nucleation is inhibited.Reduce the volume of the solvent by slow evaporation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure 5-ethyl isomer if available.
The impurity co-crystallizes with the product. The impurity has very similar solubility and crystal packing properties.Experiment with a wide range of solvents or solvent mixtures. Sometimes a multi-step crystallization from different solvent systems is necessary.[14]
  • Solvent Screening:

    • In small vials, test the solubility of your impure mixture in a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, and mixtures thereof) at room temperature and upon heating.

    • A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.

  • Crystallization Procedure:

    • Dissolve the impure compound in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or freezer.

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the 3-ethyl isomer.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by NMR or GC-MS to assess the efficiency of the separation.

Method 4: Chemical Derivatization

In some challenging cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated.[15] After separation, the derivative can be converted back to the original compound. This approach is highly specific to the other functional groups present in your molecule and requires careful consideration of the reaction and deprotection steps.

Visualizing the Workflow

Diagram: General Purification Workflow

G cluster_0 Purity Assessment cluster_1 Purification Strategy cluster_2 Verification Start Crude Product (Mixture of 3- and 5-ethyl isomers) Analysis Analyze by NMR, GC-MS, or LC-MS Start->Analysis Quantify isomer ratio Decision Is separation challenging by standard column? Analysis->Decision HPLC_SFC Preparative HPLC or SFC Decision->HPLC_SFC Yes Crystallization Crystallization Decision->Crystallization No (or if solid) Purified Isolated 5-Ethyl Isomer HPLC_SFC->Purified Crystallization->Purified Final_Analysis Confirm Purity by NMR, GC-MS, or LC-MS Purified->Final_Analysis

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-Ethylisoxazole-4-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylisoxazole-4-methanol (C₆H₉NO₂, MW 127.14) is a critical heterocyclic building block, often utilized in the synthesis of antibiotics and agrochemicals. Its analysis is frequently complicated by the presence of regioisomers (e.g., 3-ethyl variants) and the labile nature of the isoxazole ring under high-energy conditions.

This guide objectively compares the fragmentation behaviors of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . It provides a mechanistic breakdown of the N-O bond cleavage—the defining event in isoxazole mass spectrometry—and offers a self-validating protocol for distinguishing it from structural isomers.

Part 1: Structural Context & Theoretical Basis

The mass spectral behavior of 5-ethylisoxazole-4-methanol is governed by two competing structural features:

  • The Isoxazole Core: Characterized by a weak N-O bond (approx. 55 kcal/mol), which acts as the primary trigger for fragmentation.

  • The Hydroxymethyl Side Chain: A site for facile dehydration (

    
    ) and 
    
    
    
    -cleavage.
Physicochemical Profile
PropertySpecificationMass Spec Relevance
Formula C₆H₉NO₂Nitrogen Rule applies (Odd mass = Odd N count).
Exact Mass 127.0633 DaTarget for High-Res MS (HRMS).
C5-Substituent Ethyl (-CH₂CH₃)Subject to McLafferty-like rearrangements if chain length allowed.
C4-Substituent Methanol (-CH₂OH)Primary source of neutral losses (

,

).

Part 2: Comparative Analysis of Ionization Techniques

Researchers must choose the ionization mode based on the analytical goal: structural fingerprinting (EI) or trace quantification (ESI).

Table 1: EI vs. ESI Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Observed

(m/z 127) and Fragments

(m/z 128)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Structural Insight High. Rich fragmentation pattern allows library matching and isomer differentiation.Low (in MS1). Requires CID (MS/MS) to generate structural fragments.
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Key Application Impurity profiling; Isomer identification.PK/PD studies; Biological matrices.

Part 3: Detailed Fragmentation Pathways[1]

The fragmentation of 5-ethylisoxazole-4-methanol is not random; it follows specific mechanistic pathways driven by the stability of the resulting ions.

Pathway A: The Isoxazole Ring Cleavage (Dominant in EI)

The most diagnostic pathway involves the homolytic cleavage of the weak N-O bond.

  • Initiation: Ionization of the ring oxygen or nitrogen.

  • Ring Opening: The N-O bond breaks, forming an isomeric acyclic nitrene or ketone intermediate.

  • Skeletal Rearrangement: The intermediate often rearranges to an oxazole or undergoes cleavage to expel small nitriles (R-CN).

Pathway B: Side Chain Elimination
  • Dehydration (

    
     109):  Loss of water from the hydroxymethyl group. This is often prominent in ESI-CID spectra.
    
  • Loss of Formaldehyde (

    
     97):  Loss of 
    
    
    
    (30 Da) from the C4 position.
  • Ethyl Cleavage (

    
     98):  Loss of the ethyl radical (
    
    
    
    ) from C5.
Visualization: Fragmentation Tree

The following diagram maps the logical flow of ion generation, distinguishing between primary skeletal ruptures and side-chain losses.

FragmentationTree Parent Parent Ion [M]+• (EI: 127) / [M+H]+ (ESI: 128) Dehydration Dehydration [M - H₂O] m/z 109/110 Parent->Dehydration -18 Da RingOpen N-O Bond Cleavage (Ring Opening) Parent->RingOpen Isomerization SideChain Side Chain Loss [M - CH₂OH] Parent->SideChain -31 Da Azirine Azirine Intermediate (Rearrangement) RingOpen->Azirine Frag97 Fragment m/z 97 (Loss of CH₂O) SideChain->Frag97 NitrileLoss Nitrile Elimination Loss of R-CN Azirine->NitrileLoss Frag55 Fragment m/z ~55 (C3/C4 Cleavage) NitrileLoss->Frag55 Skeletal Breakdown

Figure 1: Mechanistic fragmentation tree for 5-ethylisoxazole-4-methanol. Blue indicates the precursor; Red indicates detectable fragment ions; Yellow indicates transient intermediates.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., internal standard checks).

Protocol A: GC-MS (Structural Confirmation)

Objective: Obtain a fingerprint spectrum for library matching.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation Step: Inject a standard of Isoxazole or 5-methylisoxazole to verify the N-O cleavage performance of the source. If the m/z 43/42 ratio in 5-methylisoxazole deviates >10% from NIST library, clean the source.

Protocol B: LC-MS/MS (Quantification/Metabolite ID)

Objective: Sensitive detection in complex matrices.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 128.1

      
       110.1 (Loss of water, robust).
      
    • Qualifier: 128.1

      
       82.0 (Ring cleavage fragment).
      
  • Validation Step: Monitor the 128

    
     110 transition. If the ratio of Quantifier/Qualifier varies by >20% across samples, suspect co-eluting isobaric interference.
    

Part 5: Distinguishing Isomers (3-Ethyl vs. 5-Ethyl)

A common challenge is distinguishing 5-ethylisoxazole-4-methanol from its regioisomer, 3-ethylisoxazole-4-methanol . Their mass spectra are similar but distinguishable through specific skeletal rearrangements.

The "Substituent Effect" Logic

In isoxazoles, the C5 position is electronically distinct from C3.

  • 5-Ethyl Isomer: The C5-ethyl group is adjacent to the ring Oxygen. Upon N-O cleavage, the C5 substituent often ends up attached to the carbonyl fragment of the resulting acyclic chain.

  • 3-Ethyl Isomer: The C3-ethyl group is adjacent to the Nitrogen.

Diagnostic Workflow:

  • Perform MS/MS on the parent ion (

    
    ).
    
  • Observe the low-mass region (m/z < 80).

  • 5-Ethyl Marker: Look for fragments corresponding to propionyl species (due to Ethyl-CO retention).

  • 3-Ethyl Marker: Look for fragments corresponding to propionitrile species (Ethyl-CN).

IsomerID Unknown Unknown Isomer (MW 127) MSMS Perform MS/MS on m/z 128 Unknown->MSMS Branch1 Fragment Analysis MSMS->Branch1 Result5 5-Ethyl Isomer: Prominent [R-CO]+ type fragments (Oxygen retention on ethyl side) Branch1->Result5 Pathway A Result3 3-Ethyl Isomer: Prominent [R-CN]+ type fragments (Nitrogen retention on ethyl side) Branch1->Result3 Pathway B

Figure 2: Decision matrix for differentiating ethyl-isoxazole regioisomers using MS/MS fragmentation logic.

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969.

  • NIST Chemistry WebBook. "Isoxazole, 5-methyl- Mass Spectrum."[1] National Institute of Standards and Technology.[1][2] Accessed 2024.[3]

  • Speranza, G., et al. "Mass spectrometry of isoxazole derivatives: A comparative study." Journal of Mass Spectrometry, vol. 40, no. 5, 2005. (General reference for isoxazole ring cleavage mechanisms).
  • PubChem Compound Summary. "5-Methylisoxazole."[4] National Center for Biotechnology Information. (Used as homologous series reference for C5-substitution patterns).

Sources

Carbon-13 NMR chemical shifts for isoxazole 4-hydroxymethyl group

Authoritative Guide to NMR Characterization of Isoxazole 4-Hydroxymethyl Groups

Executive Summary & Strategic Importance

In medicinal chemistry, the isoxazole 4-hydroxymethyl group serves as a critical "handle" for bioconjugation and a bioisostere for ester/amide linkages. However, its characterization is frequently complicated by the electronic asymmetry of the isoxazole ring.

This guide moves beyond generic spectral tables to provide a comparative structural analysis . It focuses on distinguishing the 4-hydroxymethyl substituent from its 3- and 5-position isomers—a common challenge during regioselective synthesis (e.g., 1,3-dipolar cycloadditions).

Key Takeaway: The definitive diagnostic signal for the 4-hydroxymethyl group is the shielded ipso-carbon (C4) resonance, which appears significantly upfield (~105–115 ppm) compared to the deshielded C3 or C5 positions (~150–175 ppm) in isomeric structures.

Reference Data: 3,5-Dimethyl-4-hydroxymethylisoxazole

As the most ubiquitous building block in this class, 3,5-dimethyl-4-isoxazolemethanol serves as the primary reference standard. The methyl groups at C3 and C5 lock the electronic environment, providing a stable baseline for identifying the C4-hydroxymethyl signature.

Table 1: Comparative NMR Chemical Shifts ( , ppm)

Data represents consensus values for 3,5-dimethyl-4-isoxazolemethanol.

Carbon PositionAssignmentShift in

(ppm)
Shift in

(ppm)
Electronic Environment

-OH
Methylene 53.0 – 55.0 51.5 – 53.5 Aliphatic, deshielded by Oxygen
C4 Ipso Ring C 110.0 – 112.5 108.5 – 111.0 Shielded ,

-position to O/N
C3 Ring C=N158.0 – 160.0159.0 – 161.0Deshielded, imine-like
C5 Ring O-C=C165.0 – 168.0166.0 – 169.0Most Deshielded, adjacent to Oxygen
3-Me Methyl10.5 – 11.510.0 – 11.0Shielded alkyl
5-Me Methyl11.5 – 12.511.0 – 12.0Shielded alkyl

Note on Solvent Effects: Switching from


 to 

typically causes a slight upfield shift (1–2 ppm) for the hydroxymethyl carbon due to solvent-solute hydrogen bonding dynamics, stabilizing the electron density around the oxygenated carbon.

Comparative Analysis: Distinguishing Regioisomers

The primary challenge in isoxazole synthesis is confirming the position of the substituent. The

ring carbon attached to the hydroxymethyl group (the ipso carbon)
The "Ipso-Carbon" Diagnostic Rule
  • 4-Hydroxymethyl: The ipso carbon (C4) is in a unique electronic "valley" between two electron-withdrawing heteroatoms. It is significantly shielded.

  • 3- or 5-Hydroxymethyl: The ipso carbons (C3 or C5) are directly attached to the heteroatoms (N or O), resulting in strong deshielding.

Diagram 1: Isomer Assignment Logic Flow

This decision tree illustrates the logic for assigning the hydroxymethyl position based on the ipso-carbon shift.

IsomerLogicStartUnknown Isoxazole-MethanolIdentify Ipso-Ring Carbon (C-CH2OH)CheckShiftAnalyze Chemical Shift (δ) of Ipso CarbonStart->CheckShiftHighFieldShielded Region(δ 100 - 115 ppm)CheckShift->HighField< 120 ppmLowFieldDeshielded Region(δ 150 - 180 ppm)CheckShift->LowField> 140 ppmResult4Assignment: 4-Hydroxymethyl(C4 is β to heteroatoms)HighField->Result4CheckHMBCDifferentiation Required:3- vs 5-PositionLowField->CheckHMBCResult3Assignment: 3-Hydroxymethyl(Ipso C ~155-160 ppm)CheckHMBC->Result3Lower RangeResult5Assignment: 5-Hydroxymethyl(Ipso C ~165-175 ppm)CheckHMBC->Result5Higher Range

Caption: Decision tree for regiochemical assignment of isoxazolemethanol derivatives using C-13 NMR ipso-carbon shifts.

Experimental Protocol: High-Fidelity Acquisition

To ensure accurate integration and peak separation, particularly for quaternary carbons (C3, C4, C5), the following acquisition parameters are recommended.

Workflow: Sample Preparation & Acquisition[1]

NMRWorkflowSampleSample Prep20-30mg in 0.6mL SolventSolventSelect SolventCDCl3 (Standard) orDMSO-d6 (Polar/H-bonding)Sample->SolventParamSet ParametersD1 > 2.0s (Relaxation)NS > 1024 (S/N Ratio)Solvent->ParamLock & ShimAcquireAcquisitionBroadband Decoupling(NOE Enhancement)Param->AcquireProcessProcessingLB = 1.0-2.0 HzBaseline CorrectionAcquire->Process

Caption: Optimized workflow for acquiring quantitative C-13 NMR data for heterocyclic alcohols.

Detailed Methodology
  • Concentration: Dissolve 20–30 mg of the isoxazole derivative in 0.6 mL of deuterated solvent. High concentration is vital for detecting quaternary carbons (C3, C4, C5) which lack NOE enhancement from attached protons.

  • Relaxation Delay (D1): Set D1 to at least 2.0 – 3.0 seconds . The quaternary carbons in the isoxazole ring have long

    
     relaxation times. Insufficient delay will suppress these signals, leading to poor signal-to-noise ratios.
    
  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

  • Solvent Selection:

    • 
      :  Preferred for resolution and direct comparison with literature.
      
    • 
      :  Use if the compound is insoluble or to observe exchangeable protons in the corresponding 
      
      
      NMR. Note that DMSO absorbs water, which can appear near 3.3 ppm (
      
      
      ) or 40 ppm (
      
      
      septet).

Mechanistic Insight: Why C4 is Unique

The isoxazole ring is a 1,2-azole . The oxygen (position 1) and nitrogen (position 2) are electronegative, withdrawing electron density from the ring.

  • C3 (Pos 3): Directly bonded to Nitrogen (C=N). Highly deshielded.

  • C5 (Pos 5): Directly bonded to Oxygen (O-C). Highly deshielded.

  • C4 (Pos 4): Located "beta" to both heteroatoms. It retains the most electron density (nucleophilic character) of the ring carbons, resulting in its characteristic upfield shift (100–115 ppm) .

This electronic reality makes the C4 shift an immutable anchor point for structural verification.

References

  • SpectraBase. (2025).[1] 13C NMR Spectrum of 3-Hydroxy-5-methylisoxazole. Wiley Science Solutions. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Center for In Vivo Metabolism. (2025). 13C Chemical Shift Reference Table. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

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